5-O-Methylvisamminol

Beschreibung

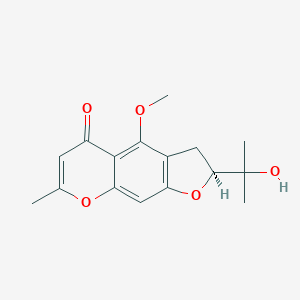

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-8-5-10(17)14-12(20-8)7-11-9(15(14)19-4)6-13(21-11)16(2,3)18/h5,7,13,18H,6H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFLRNOCLJGHLY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331695 | |

| Record name | 5-O-Methylvisamminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-42-1 | |

| Record name | 5-O-Methylvisamminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Methylvisamminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-O-Methylvisamminol natural sources and isolation

An In-Depth Technical Guide to the Natural Sources and Isolation of 5-O-Methylvisamminol

Introduction

5-O-Methylvisamminol is a naturally occurring pyranocoumarin, a class of organic compounds characterized by a chromone skeleton. This molecule and its derivatives have garnered significant interest within the scientific community for their potential therapeutic applications. The primary bioactive form found in nature is often its glycoside, 4'-O-β-D-glucosyl-5-O-methylvisamminol, also known as 5-O-Methylvisammioside[1][2][3]. This glycoside demonstrates a range of pharmacological activities, including analgesic, antipyretic, anti-inflammatory, and neuroprotective effects, making it a valuable target for drug discovery and development[3][4].

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the principal botanical sources of 5-O-Methylvisamminol and its glycoside, and details the scientific principles and field-proven protocols for its efficient extraction, isolation, and purification. The methodologies described herein are grounded in established phytochemical research, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Part 1: Natural Sources of 5-O-Methylvisamminol

The occurrence of 5-O-Methylvisamminol and its glycoside is concentrated in a select number of plant families, with one species, in particular, standing out as the principal source.

Primary Botanical Source: Saposhnikovia divaricata (Turcz.) Schischk.

The vast majority of research and commercial extraction focuses on the roots of Saposhnikovia divaricata.[3] This perennial herb, belonging to the Apiaceae family, is a cornerstone of Traditional Chinese Medicine (TCM), where it is known as "Fang Feng" (防風), which translates to "Guard Against Wind".[5]

-

Botanical Synonyms: The plant is frequently referenced in literature under its obsolete name, Ledebouriella seseloides.[6][7]

-

Plant Part Used: The roots are the primary repository for chromones, including 5-O-Methylvisammioside, and are the exclusive part used for commercial and laboratory isolation.[3]

-

Significance: The historical use in TCM for treating conditions like headaches and body aches has prompted modern scientific investigation into its bioactive constituents, with 5-O-Methylvisammioside being identified as a key active compound.[3][5]

Secondary and Potential Sources

While S. divaricata is the most prominent source, related compounds and the broader chromone class are found in other genera, suggesting they may be potential, albeit less concentrated, sources.

-

Cimicifuga (now Actaea) species: Plants in this genus are known to produce a variety of chromones.[8] While not always a primary source for this specific compound, their known phytochemical profiles make them candidates for screening.

-

Ophryosporus axilliflorus Hieron: This plant from the Compositae family has been cited as an initial source for commercially available reference standards of 5-O-Methylvisammioside.[2]

-

Ammi visnaga L.: Commonly known as Khella, this plant is a rich source of the structurally related furanochromones khellin and visnagin.[9][10] While it is not a documented source of 5-O-Methylvisamminol, the isolation techniques used for its constituents are highly relevant and adaptable.

Data Summary: Botanical Sources

| Plant Species | Common Name(s) | Family | Plant Part Used | Key Compound Form | Reference(s) |

| Saposhnikovia divaricata | Fang Feng, Siler | Apiaceae | Root | 5-O-Methylvisammioside | [2][3][7] |

| Ledebouriella seseloides | Fang Feng | Apiaceae | Root | 5-O-Methylvisamminol, 5-O-Methylvisammioside | [6] |

| Ophryosporus axilliflorus | N/A | Compositae | N/A | 5-O-Methylvisammioside | [2] |

| Cimicifuga spp. | Black Cohosh | Ranunculaceae | Rhizome, Root | General Chromones | [8][11] |

Part 2: Principles of Extraction and Isolation

The successful isolation of 5-O-Methylvisammioside from a complex botanical matrix is a multi-stage process. The strategy is predicated on the compound's physicochemical properties, primarily its polarity, which is significantly influenced by the attached glucose moiety. The general workflow involves solid-liquid extraction, extract fractionation, and fine purification via chromatography.

Logical Workflow Overview

The journey from dried plant root to a purified compound follows a logical progression of increasing specificity. Initially, a broad-spectrum extraction dissolves a wide range of metabolites. Subsequent steps systematically remove classes of impurities, enriching the fraction containing the target compound until it can be isolated in a pure form.

Caption: High-level logical workflow for isolating 5-O-Methylvisammioside.

Causality in Method Selection

-

Starting Material: The process begins with dried, powdered roots of S. divaricata. Drying is critical to prevent enzymatic degradation of the target glycoside and to allow for efficient grinding, which increases the surface area for solvent penetration.

-

Extraction Solvent Choice: 5-O-Methylvisammioside is a glycoside, making it significantly polar. Therefore, polar solvents are required for its efficient solubilization. A mixture of ethanol and water (e.g., 75% ethanol) is often optimal.[3] The water component effectively swells the plant cellulose, while the ethanol disrupts cell membranes and dissolves the target compound, creating a highly effective extraction medium.

-

Extraction Technique Rationale:

-

Maceration: This simple soaking method is viable but slow and may not be exhaustive.[12]

-

Ultrasonic-Assisted Extraction (UAE): This is a superior method for this application. UAE employs high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles create intense localized pressure and temperature gradients, disrupting plant cell walls and enhancing solvent penetration. This leads to significantly shorter extraction times, higher yields, and reduced thermal degradation compared to methods like Soxhlet extraction.[3] The optimized conditions of 75% ethanol at 67°C for 48 minutes represent a balance between maximizing solubility and extraction efficiency while minimizing energy consumption and potential degradation.[3]

-

Part 3: Detailed Experimental Protocols

The following protocols are self-validating systems, integrating established methodologies to provide a clear and reproducible path from raw material to purified compound.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) from S. divaricata

This protocol is based on an optimized method for extracting chromones, including 5-O-Methylvisammioside.[3]

-

Preparation: Weigh 100 g of dried S. divaricata root powder (sieved to 40-60 mesh). Place the powder into a 2 L Erlenmeyer flask.

-

Solvent Addition: Add 1.5 L of 75% (v/v) ethanol in deionized water to the flask.

-

Ultrasonication: Place the flask in an ultrasonic bath with temperature control. Set the temperature to 67°C and the sonication frequency to 40 kHz.

-

Extraction: Sonicate for a total of 48 minutes. Ensure the flask is securely positioned in a zone of maximal cavitation.

-

Filtration: Immediately after extraction, filter the mixture while still warm through a Buchner funnel fitted with Whatman No. 1 filter paper.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 50°C to yield the crude extract.

-

Yield Calculation: Dry the crude extract in a vacuum oven to a constant weight and calculate the percentage yield relative to the initial dry plant material.

Protocol 2: Fractionation by Column Chromatography

This protocol provides a general method for the initial cleanup and enrichment of the target compound from the crude extract.[12]

-

Sample Preparation: Suspend 10 g of the crude extract from Protocol 1 in 100 mL of deionized water. Sonicate briefly to ensure a fine, homogenous suspension.

-

Column Packing: Prepare a column (e.g., 5 cm diameter x 50 cm length) with MCI gel CHP20P resin, thoroughly equilibrated with deionized water.

-

Loading: Carefully load the aqueous suspension onto the top of the column.

-

Step-Gradient Elution: Elute the column sequentially with the following mobile phases:

-

2 column volumes of 100% deionized water (to remove highly polar impurities like sugars).

-

3 column volumes of 40% methanol in water.

-

3 column volumes of 60% methanol in water.

-

3 column volumes of 80% methanol in water.

-

2 column volumes of 100% methanol (to elute non-polar compounds).

-

-

Fraction Collection: Collect fractions (e.g., 250 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pooling: Pool the fractions that show a high concentration of the target compound (5-O-Methylvisammioside). The target typically elutes in the mid-polarity fractions (e.g., 60-80% methanol).

-

Concentration: Concentrate the pooled, enriched fraction to dryness using a rotary evaporator.

Protocol 3: Purification by Preparative HPLC

This is the final step to achieve high purity. The parameters are illustrative and should be optimized based on the available instrumentation.

-

System: A preparative High-Performance Liquid Chromatography system equipped with a UV detector and fraction collector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Deionized Water

-

Solvent B: 0.1% Formic Acid in Methanol

-

-

Gradient Elution: A linear gradient from 30% B to 70% B over 40 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

Injection: Dissolve the enriched fraction from Protocol 2 in a minimal amount of methanol. Inject an appropriate volume onto the column.

-

Fraction Collection: Collect peaks corresponding to the retention time of 5-O-Methylvisammioside as determined by prior analytical runs.

-

Purity Check: Analyze the collected fractions for purity using analytical HPLC. Pool fractions with >98% purity and remove the solvent under vacuum to obtain the final pure compound.

Experimental Purification Workflow Diagram

Caption: Step-by-step experimental workflow for purification.

Part 4: Structural Elucidation and Characterization

Once a compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved through a combination of modern spectroscopic techniques.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight of the isolated compound.[13] This allows for the calculation of its molecular formula. Tandem MS (MS/MS) provides fragmentation patterns that serve as a structural fingerprint, revealing information about the aglycone core and the sugar moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. Key signals include those for the aromatic protons, the methoxy group, and the anomeric proton of the glucose unit, whose coupling constant confirms the β-configuration of the glycosidic linkage.

-

¹³C NMR: Shows the signals for all carbon atoms, confirming the carbon skeleton of the pyranocoumarin and the sugar.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure by establishing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the precise attachment points of all functional groups, including the location of the sugar on the aglycone.

-

-

Authentication: The ultimate confirmation is achieved by comparing all acquired data (retention time, mass spectrum, NMR spectra) with those of a certified reference standard of 4'-O-β-D-glucosyl-5-O-methylvisamminol.

Conclusion

5-O-Methylvisamminol, primarily isolated as its glycoside from the roots of Saposhnikovia divaricata, is a natural product of significant pharmacological interest. Its successful isolation hinges on a systematic and scientifically-grounded approach. This guide has detailed a robust pathway for this process, emphasizing the use of efficient modern techniques like ultrasonic-assisted extraction coupled with a multi-step chromatographic purification strategy. The provided protocols and the rationale behind them offer a solid foundation for researchers to isolate this and other related chromone glycosides, facilitating further investigation into their therapeutic potential and paving the way for new drug development initiatives.

References

-

Lee, J., et al. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. Bioorganic & Medicinal Chemistry Letters, 24(20), 4736-4741. [Link]

-

Li, J., et al. (1995). [Chemical constituents of Ledebouriella seseloides Wolff]. Zhongguo Zhong Yao Za Zhi, 20(10), 613-614. [Link]

-

Zhang, L., et al. (2018). Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells. Molecules, 23(8), 2039. [Link]

-

ResearchGate. (n.d.). Chemical structure of 4'-O-b-D-glucosyl-5-O-methylvisamminol (4GMV). [Link]

-

Benabderrahmane, A., et al. (2023). Chemical and Elemental Composition of Ammi visnaga L. and Calendula officinalis L. from Meknes, Morocco. Journal of Ecological Engineering. [Link]

-

Rondini, L., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Foods, 13(16), 2419. [Link]

-

Caring Sunshine. (n.d.). Ingredient: Ledebouriella (unspecified). [Link]

-

Ali, M., et al. (2023). ISOLATION AND CHARACTERIZATION OF GLYCOSIDES FROM CONVOLVULUS PROSTRATUS, FICUS VIRENS, PHOENIX DACTIFERA, SPONDIAS MANGIFERA AND TERMINALIA BELERICA. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chromatographic Methods in the Analysis of Furanocoumarins. [Link]

-

Shikov, A. N., et al. (2021). Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential. Molecules, 26(11), 3144. [Link]

-

El-Haddad, A. E., et al. (2022). Chemical Composition and Antioxidant Activity of Ammi visnaga L. Essential Oil. Antioxidants, 11(11), 2137. [Link]

-

Al-Snafi, A. E. (2014). Chemical constituents and pharmacological activities of Ammi majus and Ammi visnaga. A review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1-11. [Link]

-

Wikipedia. (n.d.). Saposhnikovia. [Link]

-

BioCrick. (n.d.). 5-O-Methylvisammioside | CAS:84272-85-5. [Link]

-

National Center for Biotechnology Information. (n.d.). Khellol Glucoside. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Chemical Structures of Cimicifuga Triterpene Glycosides Mentioned in This Study. [Link]

-

Navarro-Hoyos, M., et al. (2022). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. Molecules, 27(19), 6720. [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

-

Abu-Zahra, A. A., et al. (2023). Ammi Visnaga L., a Potential Medicinal Plant: A Review. Plants, 12(13), 2538. [Link]

-

Murray, M. T. (2016). Cimicifuga racemosa (Black Cohosh). Musculoskeletal Key. [Link]

-

Park, S., et al. (2020). Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. Molecules, 25(16), 3736. [Link]

-

He, Z., et al. (2015). 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model. Behavioral and Brain Functions, 11, 28. [Link]

-

ResearchGate. (n.d.). Structural Revisions of Blumenol C Glucoside and Byzantionoside B. [Link]

-

Sajewicz, M., et al. (2022). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Molecules, 27(15), 4899. [Link]

-

Bentham Science Publishers. (n.d.). Isolation, Identification and Characterization of Glycosides. [Link]

-

University of Basra. (2023). Phytochemical study of Ammi visnaga. [Link]

-

Encyclopedia.pub. (n.d.). Phytochemicals Constituent of Cimicifuga racemosa. [Link]

-

Kobe University Repository. (2024). Isolation and identification of the metabolites of Sudanese medicinal plants and synthesis of flavonoid glycosides. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. [Link]

-

Dugrand, A., et al. (2013). The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways. PLOS ONE, 8(11), e82165. [Link]

Sources

- 1. Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-O-Methylvisammioside | CAS:84272-85-5 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. [Chemical constituents of Ledebouriella seseloides Wolff] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saposhnikovia - Wikipedia [en.wikipedia.org]

- 8. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Cimicifuga racemosa (Black Cohosh) | Musculoskeletal Key [musculoskeletalkey.com]

- 12. mdpi.com [mdpi.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to 5-O-Methylvisamminol: Structure, Properties, and Scientific Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylvisamminol is a naturally occurring furochromone, a class of organic compounds characterized by a chromone ring fused with a furan ring. While its glycosidic counterpart, 5-O-Methylvisammioside (also known as 4'-O-β-D-glucosyl-5-O-methylvisamminol), has been the subject of considerable research, the aglycone form, 5-O-Methylvisamminol, represents a molecule of significant interest for its potential as a bioactive agent and a key metabolite. This guide provides a comprehensive technical overview of 5-O-Methylvisamminol, synthesizing available data on its chemical structure, properties, and biological context, while also addressing the current gaps in the scientific literature.

As a Senior Application Scientist, it is crucial to not only present established facts but also to provide insights into the underlying scientific principles and potential avenues for future research. This guide is structured to offer a logical progression from the fundamental chemistry of the molecule to its potential applications, empowering researchers to make informed decisions in their experimental designs.

Chemical Identity and Structure

5-O-Methylvisamminol is systematically named (2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one[1]. Its core structure is a tetracyclic system built upon a chromone backbone, which is a benzopyran-4-one. This is fused to a dihydrofuran ring, classifying it as a furochromone.

Molecular Structure and Stereochemistry

The chemical structure of 5-O-Methylvisamminol is depicted below. Key features include:

-

A planar chromone ring system.

-

A chiral center at the C2 position of the dihydrofuran ring, with the (S)-configuration in the naturally occurring enantiomer[1].

-

A tertiary alcohol group on the isopropyl side chain.

-

A methoxy group at the C5 position and a methyl group at the C7 position of the chromone ring.

Caption: Chemical structure of 5-O-Methylvisamminol.

Physicochemical Properties

While experimentally determined physicochemical properties for 5-O-Methylvisamminol are not widely reported in the literature, computational predictions provide valuable estimates. A summary of its key identifiers and computed properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₅ | [1] |

| Molecular Weight | 290.31 g/mol | [1] |

| CAS Number | 80681-42-1 | [1] |

| PubChem CID | 441970 | [1] |

| IUPAC Name | (2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | [1] |

| Monoisotopic Mass | 290.11542367 Da | [1] |

| Topological Polar Surface Area | 65 Ų | [1] |

| Complexity | 469 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

Note: The lack of experimentally verified data on properties like melting point, boiling point, and precise solubility in various solvents highlights a significant area for future fundamental research on this compound. The solubility of its glycoside, 5-O-Methylvisammioside, is reported to be high in DMSO and water, suggesting that the aglycone may have lower aqueous solubility due to the absence of the hydrophilic sugar moiety[2].

Synthesis and Isolation

Natural Occurrence

5-O-Methylvisamminol has been identified as a natural product in several plant species, including:

In these sources, it often co-exists with its glycosylated form, 5-O-Methylvisammioside, which is typically present in much higher concentrations.

Isolation from Natural Sources

While specific protocols for the targeted isolation of 5-O-Methylvisamminol are scarce, a plausible approach would involve the hydrolysis of the more abundant 5-O-Methylvisammioside.

Proposed Experimental Protocol for Isolation via Hydrolysis:

-

Extraction of the Glycoside:

-

Obtain the crude extract from the powdered plant material (e.g., roots of Saposhnikovia divaricata) using a suitable solvent such as methanol or ethanol.

-

Isolate and purify 5-O-Methylvisammioside using standard chromatographic techniques like column chromatography or preparative HPLC.

-

-

Acid-Catalyzed Hydrolysis:

-

Dissolve the purified 5-O-Methylvisammioside in a solution of a mineral acid (e.g., 1-2 M HCl) in a co-solvent like methanol or ethanol to ensure solubility.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Causality: The acidic conditions protonate the glycosidic oxygen, making it a better leaving group and facilitating the cleavage of the glycosidic bond to yield the aglycone (5-O-Methylvisamminol) and glucose.

-

-

Purification of the Aglycone:

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aglycone into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude 5-O-Methylvisamminol by column chromatography on silica gel or preparative HPLC to obtain the pure compound.

-

Caption: Proposed workflow for the isolation of 5-O-Methylvisamminol.

Chemical Synthesis

A de novo total synthesis of 5-O-Methylvisamminol has not been extensively reported. However, a plausible synthetic route can be envisioned based on established methodologies for the synthesis of related furochromones. A potential retrosynthetic analysis is outlined below.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 5-O-Methylvisamminol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methylvisamminol, a naturally occurring chromone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide synthesizes current understanding and provides field-proven insights into its core mechanism of action. Drawing parallels from the well-documented activities of structurally analogous furanochromones, khellin and visnagin, we postulate that 5-O-Methylvisamminol primarily exerts its physiological effects through the modulation of intracellular calcium levels, likely via the blockade of voltage-gated calcium channels. Furthermore, this guide explores a secondary potential mechanism involving the inhibition of phosphodiesterase enzymes, contributing to its vasodilatory and smooth muscle relaxant properties. We will delve into the causality behind experimental designs aimed at elucidating these mechanisms, present detailed protocols for their investigation, and offer a comprehensive framework for future research and drug development endeavors.

Introduction: The Therapeutic Potential of Chromones

Chromones are a class of organic compounds characterized by a 1,4-benzopyrone skeleton. Naturally found in various plants, these compounds have a long history in traditional medicine.[1] Modern scientific investigation has revealed a wide spectrum of pharmacological activities associated with chromone derivatives, including anti-inflammatory, neuroprotective, and smooth muscle relaxant effects.[2] 5-O-Methylvisamminol belongs to this promising class of molecules. While direct, in-depth studies on its specific mechanism of action are emerging, a robust understanding can be constructed by examining its structural relatives, khellin and visnagin. These compounds are known to exhibit significant vasodilatory and anti-inflammatory properties, primarily attributed to their ability to block calcium channels.[1]

Postulated Primary Mechanism of Action: Calcium Channel Blockade

The cornerstone of 5-O-Methylvisamminol's mechanism of action is hypothesized to be its function as a calcium channel blocker. Calcium ions (Ca²⁺) are critical second messengers in a multitude of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By impeding the influx of extracellular calcium into the cell, 5-O-Methylvisamminol can effectively modulate these physiological responses.

The Role of L-Type Voltage-Gated Calcium Channels

It is proposed that 5-O-Methylvisamminol, like other vasodilatory chromones, selectively targets L-type voltage-gated calcium channels.[3] These channels are predominantly found in vascular smooth muscle cells and cardiac myocytes.[3] Blockade of these channels in vascular smooth muscle leads to a decrease in intracellular calcium concentration, preventing the activation of myosin light-chain kinase and subsequent muscle contraction, resulting in vasodilation.[4] In cardiac tissue, this action can lead to a reduction in heart rate and contractility.[4]

Signaling Pathway of Calcium Channel Blockade

The proposed signaling cascade for 5-O-Methylvisamminol-mediated vasodilation is illustrated below.

Figure 1: Proposed signaling pathway of 5-O-Methylvisamminol as a calcium channel blocker.

Experimental Validation Protocol: Aortic Ring Assay

To empirically validate the calcium channel blocking activity of 5-O-Methylvisamminol, the following ex vivo protocol using isolated rat thoracic aorta is recommended.

Objective: To determine if 5-O-Methylvisamminol induces vasodilation by blocking L-type calcium channels.

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a euthanized Sprague-Dawley rat and cut it into 2-3 mm rings.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Contraction Induction: Induce a sustained contraction of the aortic rings using a high concentration of potassium chloride (KCl, e.g., 80 mM). This depolarizes the cell membrane and opens voltage-gated calcium channels.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of 5-O-Methylvisamminol to the organ bath and record the relaxation of the pre-contracted rings.

-

Positive Control: Repeat the experiment using a known L-type calcium channel blocker, such as verapamil, to establish a reference for the expected response.

-

Data Analysis: Plot the percentage of relaxation against the log concentration of 5-O-Methylvisamminol to generate a dose-response curve and calculate the EC₅₀ value.

Expected Outcome: A concentration-dependent relaxation of the KCl-induced contraction would strongly suggest that 5-O-Methylvisamminol acts as a calcium channel blocker.

Postulated Secondary Mechanism of Action: Phosphodiesterase Inhibition

A complementary mechanism that may contribute to the vasodilatory effects of 5-O-Methylvisamminol is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers that promote smooth muscle relaxation.[5]

The Role of PDE in Smooth Muscle Tone

In vascular smooth muscle, an increase in intracellular cGMP levels, often triggered by nitric oxide (NO), leads to the activation of protein kinase G (PKG).[6] PKG, in turn, phosphorylates several downstream targets that collectively reduce intracellular calcium and decrease the sensitivity of the contractile machinery to calcium, resulting in vasodilation.[6] By inhibiting the PDE5 isozyme, which specifically hydrolyzes cGMP, 5-O-Methylvisamminol could potentiate and prolong the NO-cGMP signaling pathway.[6]

Signaling Pathway of Phosphodiesterase Inhibition

The proposed signaling cascade for 5-O-Methylvisamminol-mediated PDE inhibition is depicted below.

Figure 2: Proposed signaling pathway of 5-O-Methylvisamminol as a phosphodiesterase inhibitor.

Experimental Validation Protocol: PDE Enzyme Assay

A direct in vitro enzyme assay is the most definitive method to confirm and quantify the inhibitory activity of 5-O-Methylvisamminol against specific PDE isozymes.

Objective: To determine the inhibitory potency and selectivity of 5-O-Methylvisamminol against various PDE isozymes, particularly PDE5.

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified recombinant human PDE isozymes (e.g., PDE1-5). Prepare a fluorescently labeled cGMP substrate.

-

Assay Reaction: In a microplate format, incubate the PDE enzyme with the fluorescent cGMP substrate in the presence of varying concentrations of 5-O-Methylvisamminol.

-

Positive Control: Use a known selective PDE5 inhibitor, such as sildenafil, as a positive control.

-

Detection: After a set incubation period, add a binding reagent that specifically binds to the cleaved, non-fluorescent GMP product. The resulting change in fluorescence polarization is proportional to the amount of hydrolyzed substrate.

-

Data Analysis: Measure the fluorescence polarization at each concentration of 5-O-Methylvisamminol. Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value for each PDE isozyme.

Expected Outcome: A low IC₅₀ value for PDE5 would confirm that 5-O-Methylvisamminol is a potent inhibitor of this enzyme. Comparing the IC₅₀ values across different PDE isozymes will reveal its selectivity profile.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that would be determined from the proposed experimental protocols.

| Parameter | Experimental Assay | Significance |

| EC₅₀ | Aortic Ring Assay | The concentration of 5-O-Methylvisamminol required to produce 50% of its maximal vasorelaxant effect. A lower EC₅₀ indicates higher potency. |

| IC₅₀ | PDE Enzyme Assay | The concentration of 5-O-Methylvisamminol required to inhibit 50% of the activity of a specific PDE isozyme. A lower IC₅₀ indicates greater inhibitory potency. |

Synergistic and Pleiotropic Effects

It is plausible that the vasodilatory effects of 5-O-Methylvisamminol result from a synergistic interplay between calcium channel blockade and PDE inhibition. By simultaneously reducing calcium influx and potentiating cGMP-mediated relaxation, the compound may achieve a more profound and sustained therapeutic effect.

Furthermore, the previously reported anti-inflammatory and neuroprotective actions of glycosylated 5-O-Methylvisamminol derivatives suggest that the core molecule may possess pleiotropic effects beyond smooth muscle relaxation.[7] Future research should aim to elucidate the full spectrum of its molecular targets and signaling pathways.

Conclusion and Future Directions

This technical guide has outlined the core postulated mechanisms of action for 5-O-Methylvisamminol, focusing on its roles as a calcium channel blocker and a phosphodiesterase inhibitor. The provided experimental protocols offer a clear roadmap for the validation of these hypotheses. A thorough understanding of its molecular interactions is paramount for the rational design of future drug development programs. Key areas for future investigation include:

-

In vivo efficacy studies: To translate the in vitro findings into a physiological context and assess the therapeutic potential of 5-O-Methylvisamminol in animal models of hypertension and other cardiovascular diseases.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of 5-O-Methylvisamminol to optimize its potency, selectivity, and pharmacokinetic properties.

-

Investigation of off-target effects: To ensure a comprehensive safety profile of the compound.

By pursuing these avenues of research, the full therapeutic potential of 5-O-Methylvisamminol can be unlocked, paving the way for novel treatments for a range of human diseases.

References

-

Calcium channel blockers. (n.d.). Mayo Clinic. Retrieved January 25, 2026, from [Link]

- Meisheri, K. D., & van Breemen, C. (1982). Mechanism of action of minoxidil sulfate-induced vasodilation: a role for increased K+ permeability. Journal of Pharmacology and Experimental Therapeutics, 221(2), 273-278.

- Lersch, R., Schymainski, A., & Esser, C. (2013). Khellin and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells. PLOS ONE, 8(9), e74917.

- Gerasimova, E. S., Kolotova, D. A., Gerasimov, A. V., & Gerasimova, E. I. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Frontiers in Pharmacology, 13, 986883.

- Kang, J. S., Chin, Y. W., Lee, J. H., Kim, J., & Keum, Y. S. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. Bioorganic & Medicinal Chemistry Letters, 24(19), 4763-4767.

- Shariati, M., & Nway, N. C. (2023). Phosphodiesterase Inhibitors. In StatPearls.

- Singh, A., & Singh, A. (2024). Calcium Channel Blockers. In StatPearls.

-

What is the mechanism of Khellin?. (2024, July 17). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

- Li, M., Li, Y., & Li, Y. (2022). Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology. Frontiers in Pharmacology, 13, 843813.

-

The relaxation of the smooth muscle cell and subsequent... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Visnagin and khellin modulate the expression of several AHR target... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Yam, M. F., Tan, C. S., & Asmawi, M. Z. (2020). Underlying mechanism of vasorelaxant effect exerted by 3,5,7,2',4'-pentahydroxyflavone in rats aortic ring. European Journal of Pharmacology, 880, 173123.

-

List of Calcium channel blockers (calcium antagonists). (2024, May 5). Drugs.com. Retrieved January 25, 2026, from [Link]

-

Phosphodiesterase Inhibitors. (n.d.). CVPharmacology. Retrieved January 25, 2026, from [Link]

- Chen, Y. C., Lin, Y. C., & Liou, J. P. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry, 34, 116039.

- Ostroumova, O. S., & Schagina, L. V. (2020). Phosphodiesterase Type 5 Inhibitors Greatly Affect Physicochemical Properties of Model Lipid Membranes. International Journal of Molecular Sciences, 21(21), 8089.

-

Smooth Muscle. (2017, July 18). YouTube. Retrieved January 25, 2026, from [Link]

-

Calcium Channel Blockers: Uses & Side Effects. (2025, June 4). Cleveland Clinic. Retrieved January 25, 2026, from [Link]

-

Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta. (2025, June 5). Neurophysiology. Retrieved January 25, 2026, from [Link]

-

Khellin. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Smooth Muscle Contraction | Excitation Contraction Coupling | Nerve Muscle Physiology. (2022, March 2). YouTube. Retrieved January 25, 2026, from [Link]

- Dayan, F. E., Howell, J. L., & Weidenhamer, J. D. (2016). Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides. Journal of Agricultural and Food Chemistry, 64(50), 9467-9474.

-

Phosphodiesterase Inhibitors: Types and Purpose. (2022, June 8). Cleveland Clinic. Retrieved January 25, 2026, from [Link]

-

Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Calcium channel blocker. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

Sources

- 1. Khellin and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 7. Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε - PubMed [pubmed.ncbi.nlm.nih.gov]

anti-inflammatory properties of 5-O-Methylvisamminol

An In-Depth Technical Guide to the Anti-inflammatory Properties of 5-O-Methylvisamminol

Executive Summary

Chronic inflammation is a critical underlying factor in a multitude of diseases, driving a persistent need for novel and effective anti-inflammatory agents. Natural products have historically been a rich source of therapeutic compounds. This technical guide provides a comprehensive overview of the , a naturally occurring chromone. While much of the direct research has been conducted on its glycosidic form, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), metabolic studies have shown that deglycosylation is a primary metabolic pathway, suggesting that 5-O-Methylvisamminol is the active moiety in vivo. This guide will, therefore, focus on the anti-inflammatory mechanisms of GOMV as a proxy for the aglycone's activity, detailing its effects on key inflammatory signaling pathways, providing quantitative data from in vitro and in vivo studies, and presenting detailed experimental protocols for researchers in the field of drug discovery and development.

Introduction: The Therapeutic Potential of 5-O-Methylvisamminol

5-O-Methylvisamminol is a chromone derivative isolated from Saposhnikovia divaricata, a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] The compound is more commonly studied in its glycosylated form, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), also known as 5-O-Methylvisammioside.[2] Emerging evidence strongly indicates that GOMV possesses significant anti-inflammatory and antioxidant properties.[3]

From Prodrug to Active Aglycone: The scientific rationale for focusing on 5-O-Methylvisamminol stems from in vivo and in vitro metabolic studies of its glycoside, GOMV. These studies have revealed that deglycosylation is a major metabolic transformation, leading to the formation of the aglycone, 5-O-Methylvisamminol. This suggests that GOMV may act as a prodrug, with the aglycone being the biologically active form responsible for the observed therapeutic effects. This guide will synthesize the existing data on GOMV to build a comprehensive profile of the likely anti-inflammatory activity of 5-O-Methylvisamminol.

Chemical Structures:

-

4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV):

[1] -

5-O-Methylvisamminol (Aglycone): (Inferred from the structure of GOMV) The structure consists of the same furochromone core as GOMV but without the glucose moiety attached at the 4'-position.

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of GOMV, and by extension 5-O-Methylvisamminol, are primarily attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have demonstrated that GOMV significantly suppresses the production of key inflammatory molecules:

-

Nitric Oxide (NO): GOMV inhibits the generation of NO in a dose-dependent manner.[3] This is achieved through the transcriptional inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[3]

-

Prostaglandin E2 (PGE2): The production of PGE2, a key mediator of pain and inflammation, is also significantly reduced by GOMV.[3] This effect is linked to the transcriptional inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the prostaglandin synthesis pathway.[3]

-

Pro-inflammatory Cytokines: GOMV has been shown to inhibit the production of several pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-γ (IFN-γ).[1]

Modulation of Key Signaling Pathways

The suppression of these inflammatory mediators is a direct consequence of GOMV's influence on upstream signaling cascades, particularly the NF-κB and MAPK pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

GOMV has been shown to inhibit the activation of the NF-κB pathway by:

-

Suppressing the expression of Toll-like receptor 4 (TLR4), the receptor that recognizes LPS.[1]

-

Inhibiting the phosphorylation and subsequent degradation of IκBα.[1]

-

Preventing the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1]

Figure 1: Inhibition of the NF-κB signaling pathway by 5-O-Methylvisamminol.

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The three major MAPK subfamilies involved in inflammation are c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).

GOMV has been demonstrated to markedly reverse the LPS-induced phosphorylation of JNK, p38, and ERK in RAW 264.7 macrophages, indicating its ability to suppress the activation of these key inflammatory signaling pathways.[1]

Figure 2: Inhibition of the MAPK signaling pathway by 5-O-Methylvisamminol.

Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of GOMV from various studies.

| Assay | Cell Line/Model | Stimulus | Concentration of GOMV | Effect | Reference |

| NO Production | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Significant inhibition | [1] |

| PGE2 Production | RAW 264.7 | LPS | Not specified | Significant suppression | [3] |

| iNOS Protein Expression | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Dose-dependent suppression | [1] |

| COX-2 Protein Expression | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Dose-dependent suppression | [1] |

| IL-1β, IL-6, IFN-γ, IL-22 Production | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Significant inhibition | [1] |

| Psoriasis-like lesions | BALB/c mice | Imiquimod | 6 mg/kg and 12 mg/kg | Ameliorated symptoms | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the , based on established protocols for its glycoside.

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

Objective: To evaluate the effect of 5-O-Methylvisamminol on the production of inflammatory mediators and the activation of key signaling pathways in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

5-O-Methylvisamminol (or GOMV)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO measurement

-

ELISA kits for PGE2 and cytokines (e.g., IL-1β, IL-6, TNF-α)

-

Reagents for Western blotting (lysis buffer, primary and secondary antibodies for iNOS, COX-2, p-p65, p-IκBα, p-JNK, p-p38, p-ERK, and loading controls)

-

Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for target genes)

Step-by-Step Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for Western blot and qRT-PCR). Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of 5-O-Methylvisamminol for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

-

Nitric Oxide (NO) Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

-

PGE2 and Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentrations of PGE2, IL-1β, IL-6, and other cytokines using specific ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPK proteins) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) system.

-

-

qRT-PCR Analysis:

-

Extract total RNA from the cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform real-time PCR using specific primers for iNOS, COX-2, IL-1β, IL-6, etc.

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

-

Figure 3: In Vitro Experimental Workflow.

In Vivo Anti-inflammatory Assay: Imiquimod-Induced Psoriasis-like Dermatitis in Mice

Objective: To evaluate the therapeutic efficacy of 5-O-Methylvisamminol in a mouse model of psoriasis-like skin inflammation.

Materials:

-

BALB/c mice

-

Imiquimod cream (5%)

-

5-O-Methylvisamminol (or GOMV)

-

Calipers for measuring skin thickness

-

Reagents for histological analysis (formalin, paraffin, hematoxylin and eosin)

-

Reagents for cytokine analysis from skin or serum samples

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Induction of Psoriasis:

-

Shave the dorsal skin of the mice.

-

Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back for 5-7 consecutive days.[4]

-

-

Treatment:

-

Administer 5-O-Methylvisamminol daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at desired doses (e.g., 6 and 12 mg/kg).[1] A vehicle control group and a positive control group (e.g., methotrexate) should be included.

-

-

Assessment of Disease Severity:

-

Monitor and score the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), which evaluates erythema (redness), scaling, and thickness on a scale of 0 to 4.[1]

-

Measure skin thickness daily using calipers.

-

-

Histological Analysis:

-

At the end of the experiment, euthanize the mice and collect skin samples.

-

Fix the skin samples in 10% formalin, embed in paraffin, and section.

-

Stain the sections with hematoxylin and eosin (H&E) to assess epidermal thickness, keratinocyte proliferation, and inflammatory cell infiltration.

-

-

Cytokine Analysis:

-

Homogenize skin samples or collect serum to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-17, IL-23, TNF-α) using ELISA or multiplex assays.

-

Figure 4: In Vivo Experimental Workflow for Psoriasis Model.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory potential of 5-O-Methylvisamminol, primarily through the extensive research conducted on its glycoside, 4'-O-β-D-glucosyl-5-O-methylvisamminol. Its ability to inhibit the production of key inflammatory mediators and modulate the crucial NF-κB and MAPK signaling pathways makes it a promising candidate for the development of new anti-inflammatory therapies.

Future research should focus on:

-

Directly evaluating the anti-inflammatory activity of the aglycone, 5-O-Methylvisamminol, to confirm its role as the active metabolite.

-

Conducting comprehensive dose-response studies to determine the IC50 values for its various anti-inflammatory effects.

-

Exploring its efficacy in a broader range of in vivo models of inflammatory diseases.

-

Investigating its pharmacokinetic and safety profiles to support its potential clinical translation.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound.

References

-

Guidelines for anti-inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. (2023). Acta Poloniae Pharmaceutica, 80(3), 305-313. [Link]

-

Yoo, O. K., & Keum, Y. S. (2019). 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages. Biomolecules & a therapeutics, 27(4), 381–385. [Link]

-

4'-O-b-D-glucosyl-5-O-methylvisamminol ameliorates imiquimod-induced psoriasis-like dermatitis and inhibits inflammatory cytok. (n.d.). SciELO. Retrieved January 25, 2026, from [Link]

-

Metabolites study on 5-O-methylvisammioside in vivo and in vitro by ultra high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. (2018). Journal of Chromatography B, 1092, 456-466. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]

An In-Depth Technical Guide to the Phytochemical Analysis of 5-O-Methylvisamminol and Its Glycoside

This document provides a comprehensive, technically-grounded guide for the phytochemical analysis of 5-O-Methylvisamminol. It is intended for researchers, natural product chemists, and drug development professionals who require a robust framework for the isolation, structural elucidation, and quantification of this chromone. This guide emphasizes the causal relationships behind methodological choices, ensuring that the described protocols are not merely prescriptive but are also instructive and adaptable.

A critical point of clarity in the analysis of this compound is the distinction between 5-O-Methylvisamminol (the aglycone) and its commonly co-isolated and studied glycoside, 4'-O-β-D-Glucosyl-5-O-methylvisamminol, often referred to in literature and commercial sources as 5-O-Methylvisammioside.[1][2] The aglycone (C₁₆H₁₈O₅) and its glycoside (C₂₂H₂₈O₁₀) are intrinsically linked in their natural sourcing and analysis.[3][4] This guide will therefore address the analytical workflows for both molecules, as the analysis of one often necessitates the understanding of the other.

These compounds are primarily isolated from the roots of Saposhnikovia divaricata (Turcz.) Schischk, a plant used in traditional medicine.[1][2][3] The glycoside form, in particular, has been noted for its potential analgesic, anti-inflammatory, and neuroprotective properties, making rigorous analytical characterization essential for further research and development.[2][5][6][7]

Part 1: Sourcing, Extraction, and Isolation

The primary objective of the initial phase is to efficiently extract the target compounds from the plant matrix and then isolate them to a high degree of purity suitable for structural and quantitative analysis. The choice of methodology is dictated by the physicochemical properties of the target chromones—moderately polar compounds that require a balance of solvent polarity for effective extraction and purification.

Optimized Extraction from Plant Material

Ultrasonic-Assisted Extraction (UAE) is a superior method for extracting chromones from Radix Saposhnikoviae as it enhances extraction efficiency through acoustic cavitation while minimizing thermal degradation of the analytes.[2] The optimization of this process is critical for maximizing yield.

Field-Proven Insight: The use of a hydroethanolic solvent is a deliberate choice. The water component swells the plant matrix, increasing surface area and allowing for better penetration, while the ethanol effectively solubilizes the moderately polar chromone glycosides. The optimized temperature of 67°C provides sufficient energy to enhance solubility and diffusion without causing significant degradation.[2]

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)

-

Preparation: Mill the dried roots of S. divaricata to a fine powder (40-60 mesh) to increase the surface area for extraction.

-

Solvent Selection: Prepare a 75% (v/v) ethanol-water solution.

-

Extraction:

-

Combine the powdered plant material with the 75% ethanol solvent at a 1:20 solid-to-liquid ratio (g/mL).

-

Place the slurry in an ultrasonic bath set to a frequency of 40 kHz.

-

Maintain the extraction temperature at 67°C for a duration of 48 minutes.[2]

-

-

Harvesting: After extraction, centrifuge the mixture to pellet the solid plant material. Decant the supernatant.

-

Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

High-Purity Isolation via Counter-Current Chromatography

For preparative isolation, High-Speed Counter-Current Chromatography (HSCCC) is an exemplary technique. As a form of liquid-liquid partition chromatography, it eliminates the use of solid stationary phases, thereby preventing the irreversible adsorption and sample loss that can occur with traditional column chromatography.[8]

Causality of Method: The selection of the biphasic solvent system is the most critical parameter in HSCCC. The chloroform-methanol-water system provides the necessary polarity range to effectively partition the target compounds.[8] The goal is to achieve a partition coefficient (K) for the target analytes that is ideally between 0.5 and 2.0, ensuring good resolution and a reasonable elution time.

Experimental Protocol: HSCCC Isolation of 5-O-Methylvisammioside

-

Solvent System Preparation: Prepare the two-phase solvent system consisting of chloroform-methanol-water at a volume ratio of 10:8:4.[8] Mix the solvents vigorously in a separatory funnel and allow the phases to separate completely at room temperature.

-

HSCCC Instrument Setup:

-

Fill the multilayer coil column entirely with the lower phase (chloroform-rich) as the stationary phase.

-

Set the apparatus to rotate at a speed of 800-900 rpm.

-

-

Sample Injection: Dissolve approximately 100 mg of the crude extract in a small volume of the biphasic solvent mixture and inject it into the column.

-

Elution: Pump the upper phase (aqueous-methanol rich) into the column as the mobile phase at a flow rate of 1.5-2.0 mL/min.

-

Fraction Collection: Monitor the effluent using a UV detector at ~254 nm and collect fractions based on the resulting chromatogram.

-

Purity Analysis: Analyze the collected fractions corresponding to the target peaks by analytical HPLC to confirm purity (>99%).[8] The pure fractions of 5-O-Methylvisammioside can then be pooled and evaporated.

Note on Isolating the Aglycone (5-O-Methylvisamminol): To obtain the aglycone, the purified 5-O-Methylvisammioside must be hydrolyzed. This is typically achieved through acid hydrolysis (e.g., with 2M HCl in methanol at reflux for 2-4 hours), which cleaves the glycosidic bond. Following hydrolysis, the reaction mixture is neutralized, and the resulting aglycone is extracted with a non-polar solvent like ethyl acetate and purified using standard silica gel column chromatography or preparative HPLC.

Part 2: Definitive Structural Elucidation

Once a compound is isolated in pure form, its chemical structure must be unequivocally determined. The synergistic use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.[9][10]

Caption: Workflow for structural elucidation of isolated phytochemicals.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, clues about the compound's substructures. Electrospray ionization (ESI) is the preferred method for chromones as it is a soft ionization technique that typically yields a prominent molecular ion peak, such as the protonated molecule [M+H]⁺.

Data Summary for 5-O-Methylvisamminol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈O₅ | [3] |

| Molecular Weight | 290.31 g/mol | [3] |

| Precursor Ion (ESI+) | m/z 291 [M+H]⁺ | [3] |

| Key MS/MS Fragments | m/z 273, 219, 243 |[3] |

Interpretive Insight: The fragment at m/z 273 likely corresponds to the loss of a water molecule ([M+H-H₂O]⁺) from the tertiary alcohol. The other fragments provide a fingerprint that can be compared against spectral libraries or used for de novo structural deduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule. A suite of 1D and 2D experiments is required for full assignment.[11][12] The structure of 5-O-Methylvisammioside has been confirmed using ¹H and ¹³C NMR.[8]

Self-Validating Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively dissolves a wide range of natural products and its residual solvent peak does not typically obscure key analyte signals.

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum to identify the number of protons, their chemical environments (chemical shift), and their neighboring protons (spin-spin coupling).

-

Acquire a ¹³C NMR spectrum (often with proton decoupling) to identify the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

-

-

2D NMR for Connectivity:

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through 2-3 bonds. This is fundamental for tracing out aliphatic spin systems and substitution patterns on aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It is the primary tool for assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is the key to connecting molecular fragments and establishing the overall carbon skeleton. For example, it would show a correlation from the methyl protons of the 5-O-CH₃ group to the C5 carbon of the chromone ring, confirming its position.

-

-

Data Interpretation: The final structure is assembled like a puzzle by integrating all the data. The molecular formula from MS provides the list of "pieces," and the NMR correlations provide the instructions for how they connect.

Part 3: Robust Quantitative Analysis

For applications in quality control, pharmacokinetics, or bioactivity studies, a validated method for quantifying 5-O-Methylvisamminol or its glycoside is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the industry-standard technique for this purpose due to its high sensitivity, specificity, and reproducibility.[2][13][14]

Caption: General workflow for quantitative analysis using HPLC.

HPLC Method Development

Rationale for Method Parameters:

-

Column: A C18 column is the workhorse for RP-HPLC, providing excellent retention for moderately polar compounds through hydrophobic interactions.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for the elution of compounds with a range of polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., 0.1% formic acid) is crucial. It protonates acidic silanols on the silica support, reducing peak tailing, and ensures that acidic or basic analytes are in a single ionic form, leading to sharp, symmetrical peaks.

-

Detection: Chromones possess a strong UV chromophore, making a UV-Vis or Diode Array Detector (DAD) highly suitable for sensitive detection. The wavelength of maximum absorbance (λ_max) should be used for quantification to ensure the highest sensitivity.

Protocol for Quantitative Determination

-

Preparation of Standard Solutions:

-

Accurately weigh a certified reference standard of 5-O-Methylvisammioside.

-

Prepare a stock solution (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions from the stock solution to create a set of at least five calibration standards covering the expected concentration range of the samples (e.g., 5, 10, 25, 50, 100 µg/mL).

-

-

Preparation of Sample Solutions:

-

Accurately weigh the crude extract or formulation to be analyzed.

-

Dissolve it in methanol, sonicate for 15 minutes to ensure complete dissolution, and dilute to a known volume. The final concentration should fall within the range of the calibration curve.

-

Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

-

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: λ_max (determined by scanning the standard with a DAD).

-

Injection Volume: 10 µL.

-

-

Analysis and Calculation:

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. Perform a linear regression to obtain the equation (y = mx + c) and correlation coefficient (r²).

-

Inject the sample solutions.

-

Determine the concentration of the analyte in the sample solution using the regression equation from the calibration curve.

-

Method Validation

To ensure the reliability of the quantitative data, the method must be validated according to International Council for Harmonisation (ICH) guidelines.[14]

Summary of Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (using DAD); baseline resolution from other peaks. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the defined range.[15] |

| Accuracy | To measure the closeness of the results to the true value. | Recovery of 98-102% from a spiked matrix. |

| Precision | To measure the repeatability of the method. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.[13] |

| LOD/LOQ | To determine the lowest concentration that can be detected/quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | To show the method is unaffected by small, deliberate variations. | RSD ≤ 2% after minor changes in flow rate, mobile phase composition, etc. |

References

-

Kang, J. S., et al. (2014). Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε. Bioorganic & Medicinal Chemistry Letters, 24(19), 4763-4767. [Link]

-

BioCrick. (n.d.). 5-O-Methylvisammioside. Retrieved from [Link]

-

Park, J. H., et al. (2015). 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model. Behavioral and Brain Functions, 11(1), 28. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441970, 5-O-Methylvisamminol. Retrieved from [Link]

-

ResearchGate. (n.d.). DP5 structural elucidation using the combined MS-NMR approach. Retrieved from [Link]

-

Han, Z., et al. (2009). Preparative Isolation and Purification of Prim-O-Glucosyl-Cinmifugin and 4'-O-β-D-Glucosyl-5-O-Methylvisamminol from Radix saposhnikoviae by High Speed Countercurrent Chromatography. Chinese Journal of Analytical Chemistry. ResearchGate link: [Link]

-

Lima, D. P., et al. (2017). Validation of a high performance liquid chromatography method to quantify thymol in nanocapsules of bioactive essential oil from Lippia sidoides Cham. MOJ Biorg Org Chem, 1(6). [Link]

-

Previato, J. O., et al. (1994). The use of NMR spectroscopy in the structure determination of a Leptomonas samueli glycosylphosphosphingolipid-derived oligosaccharide. Memórias do Instituto Oswaldo Cruz, 89(Suppl 2), 75-80. [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

-

Wang, Y., et al. (2017). Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection. Journal of Analytical Methods in Chemistry, 2017, 4561089. [Link]

-

MDPI. (2023). Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds. Toxins, 15(1), 1. [Link]

-

Yefimov, S. V. (2022). Using MS Detector for Quantitative Analysis Pharmaceutical Products with HPLC. Scholars Academic Journal of Pharmacy, 11(12), 266-271. [Link]

-

Ciriminna, R., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 24(20), 3743. [Link]

-

Terasawa, K., et al. (2002). Separation and isolation methods for analysis of the active principles of Sho-saiko-to (SST) oriental medicine. Journal of Chromatography B, 769(2), 237-249. [Link]

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. [Link]

-

VES College of Pharmacy (Autonomous), Mumbai. (2022, April 22). Isolation Menthol Sem V Pharmacognosy Phyto Chemistry II Keyur Shastri [Video]. YouTube. [Link]

-

Alvi, S. N., et al. (2023). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. Molecules, 28(15), 5851. [Link]

-

Boukhatem, M. N., & Setzer, W. N. (2020). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. Biointerface Research in Applied Chemistry, 10(5), 6462-6473. [Link]

-

Holzgrabe, U. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Journal of Pharmaceutical and Biomedical Analysis, 227, 115291. [Link]

-

Khan, S., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Records of Natural Products, 18(2), 164-175. [Link]

-

Abdullah, S., et al. (2022). Qualitative Analysis on the Phytochemical Compounds and Total Phenolic Content of Cissus hastata (Semperai) Leaf Extract. Molecules, 27(23), 8561. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5317707, 5-O-Methylvisammioside. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5317707, 5-O-Methylvisammioside. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-O-Methylvisammioside | CAS:84272-85-5 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. 5-O-Methylvisamminol | C16H18O5 | CID 441970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-O-Methylvisammioside | C22H28O10 | CID 5317707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The use of NMR spectroscopy in the structure determination of a Leptomonas samueli glycosylphosphosphingolipid-derived oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. bionmr.unl.edu [bionmr.unl.edu]

- 13. medcraveonline.com [medcraveonline.com]

- 14. acgpubs.org [acgpubs.org]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-O-Methylvisamminol and its Epigenetic Modulating Derivative

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Natural Product Epigenetics

In the dynamic landscape of epigenetic drug discovery, natural products present a treasure trove of chemical diversity and biological activity. This guide delves into the fascinating world of 5-O-Methylvisamminol and, more pivotally, its glycosidic derivative, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), a compound that has emerged as a modulator of a key epigenetic mark. The initial interest in 5-O-Methylvisamminol, a chromone found in medicinal plants, has led to the discovery of GOMV's more direct role in shaping the epigenetic landscape. This document serves as a technical resource for researchers seeking to understand and investigate the epigenetic-modifying properties of this class of compounds. We will dissect the mechanism of action, provide detailed experimental workflows, and present a framework for its characterization, empowering you to explore its therapeutic potential.